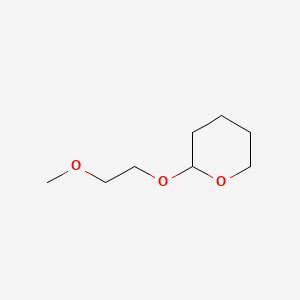
Butane, 4-fluoro-1-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-nitrobutane is an organic compound with the molecular formula C₄H₈FNO₂ It is a member of the nitroalkane family, characterized by the presence of both a nitro group (-NO₂) and a fluoro group (-F) attached to a butane backbone
Méthodes De Préparation
1-Fluoro-4-nitrobutane can be synthesized through several methods:
Nitration of Fluorobutane: One common method involves the nitration of 1-fluorobutane using nitric acid. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the selective formation of the nitro compound.
Fluorination of Nitrobutane: Another approach is the fluorination of 1-nitrobutane using a fluorinating agent such as hydrogen fluoride or a fluorine gas. This method also requires specific reaction conditions to achieve the desired product.
Industrial production methods often involve large-scale nitration or fluorination processes, utilizing advanced equipment to maintain reaction control and ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Fluoro-4-nitrobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 4-nitrobutanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst, yielding 1-fluoro-4-aminobutane.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with palladium or platinum catalysts for reduction, and strong oxidizing agents for oxidation reactions.
Applications De Recherche Scientifique
1-Fluoro-4-nitrobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated and nitro compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated or nitro functional groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-fluoro-4-nitrobutane involves its interactions with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and stability. These interactions can affect biological pathways, enzyme activity, and other molecular processes, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-nitrobutane can be compared with other similar compounds such as:
1-Fluorobutane: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitrobutane:
4-Fluoronitrobenzene: An aromatic compound with different chemical properties and applications compared to the aliphatic 1-fluoro-4-nitrobutane.
The presence of both the fluoro and nitro groups in 1-fluoro-4-nitrobutane makes it unique, offering a combination of reactivity and stability that is valuable in various chemical and industrial processes.
Propriétés
Numéro CAS |
372-82-7 |
|---|---|
Formule moléculaire |
C4H8FNO2 |
Poids moléculaire |
121.11 g/mol |
Nom IUPAC |
1-fluoro-4-nitrobutane |
InChI |
InChI=1S/C4H8FNO2/c5-3-1-2-4-6(7)8/h1-4H2 |
Clé InChI |
KAWJTSCSPSPVND-UHFFFAOYSA-N |
SMILES canonique |
C(CCF)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


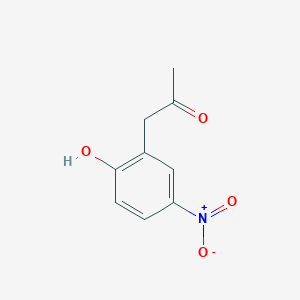
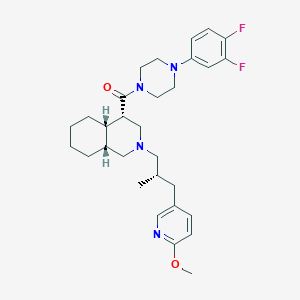
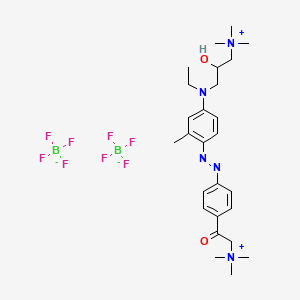

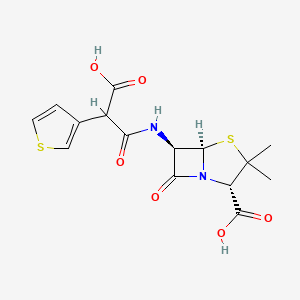
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)
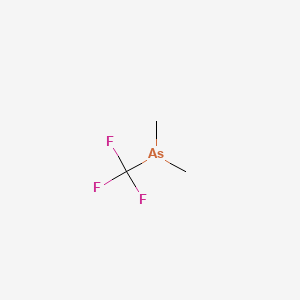

![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)
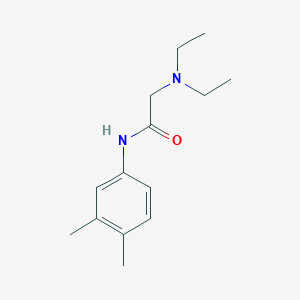
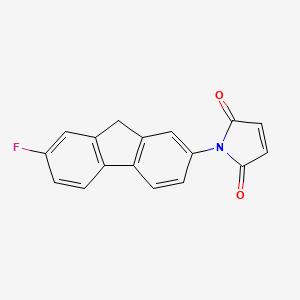
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)
